![molecular formula C11H13ClO2 B3148094 (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid CAS No. 63640-09-5](/img/structure/B3148094.png)
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Overview
Description
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (R)-2-(4-chlorophenyl)-3-methylbutyric acid, is an organic compound with the molecular formula C9H11ClO2. It is a white solid that is soluble in organic solvents and is used in the field of synthetic organic chemistry. This compound has many applications in research, such as in the synthesis of pharmaceuticals, and as a reagent in various chemical reactions.
Scientific Research Applications
Enantiomer Resolution and Pharmacological Activity
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, along with its enantiomer, has been studied for its pharmacological activity. Research found that the R(+) enantiomer was significantly more effective than the S(-) enantiomer and the racemate in pharmacological tests (Witczuk, Khaunina, & Kupryszewski, 1980).
Substrate Stereospecificity in Biochemical Reactions
Studies on the substrate and inhibitory properties of this compound and its S-isomer revealed their roles as substrates and competitive inhibitors in biochemical reactions. This research helps in understanding the interaction of these compounds with biological systems (Silverman, Invergo, Levy, & Andrew, 1987).
Practical Synthesis for Pharmaceutical Applications
The compound has also been a focus in the field of synthetic chemistry, with research dedicated to developing efficient synthesis methods. For instance, a practical synthesis route was developed for its fluorinated analogue, which is a key building block for the calcium antagonist Mibefradil (Crameri, Foricher, Scalone, & Schmid, 1997).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of this compound, highlighting methods to produce (R)- and (S)-4-Amino-3-methylbutanoic acids, demonstrating the compound's importance in various synthetic pathways (Andruszkiewicz, Barrett, & Silverman, 1990).
Design of Angiotensinogen Transition-State Analogues
The compound's derivatives have been used in designing angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin, an enzyme critical in the regulation of blood pressure (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Application in Agricultural Science
In agriculture, analogues of this compound have been used in developing sustained release formulations of fungicides, demonstrating the compound's utility in enhancing agricultural practices (Campos, Oliveira, Da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
In Wine Sensory Evaluation
The compound's derivatives have also been evaluated in the sensory analysis of wine, where its enantiomers contribute to the aroma and flavor profile of different wines (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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